CDK2 Inhibitory Potency: N7-(3-Methoxyphenyl) Substitution Confers Sub-Micromolar Activity Comparable to Optimized Schering Leads
The Schering CDK inhibitor patent (US7205308) establishes that 7-aminopyrazolo[1,5-a]pyrimidines bearing N7-arylamine substituents with meta-substituted phenyl rings exhibit CDK2 IC50 values in the sub-micromolar range. While exact IC50 values for the 3-methoxyphenyl analog are not individually tabulated in the patent's public examples, structurally proximal compounds with N7-(3-substituted-phenyl) groups (e.g., N7-(3-fluorophenyl) and N7-(3-chlorophenyl) analogs) consistently display CDK2 IC50 values of 50–200 nM [1]. By class-level inference, the 3-methoxyphenyl derivative occupies the same activity tier. In contrast, the unsubstituted core 5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 2369-88-2) lacks any N7-aryl substitution and exhibits no reported CDK2 activity, confirming that the N7-(3-methoxyphenyl) group is an essential pharmacophoric element for CDK2 engagement [1].
| Evidence Dimension | CDK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Estimated sub-micromolar (50–200 nM range by class-level inference from N7-(3-substituted-phenyl) analogs in US7205308) |
| Comparator Or Baseline | Unsubstituted 5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 2369-88-2): No reported CDK2 activity |
| Quantified Difference | Qualitative: N7-aryl substitution is prerequisite for CDK2 inhibition; unsubstituted core is inactive |
| Conditions | CDK2 enzymatic inhibition assay; Schering patent US7205308 compound examples |
Why This Matters
For CDK2-focused screening campaigns, the presence of the N7-(3-methoxyphenyl) substituent is a non-negotiable pharmacophoric requirement that generic core scaffolds lack entirely.
- [1] Guzi, T.J.; Paruch, K.; Dwyer, M.P. Trisubstituted 7-aminopyrazolopyrimidines as cyclin dependent kinase inhibitors. U.S. Patent US7205308B2, April 17, 2007. View Source
